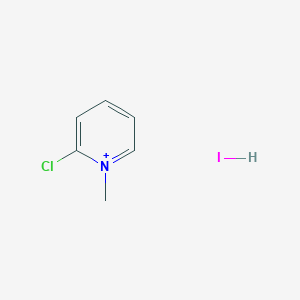
2-Chloro-1-methylpyridin-1-ium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridin-1-ium;hydroiodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine is dissolved in hot acetone. Methyl iodide is then added to the mixture, and the reaction is stirred at room temperature for three hours. After the reaction is complete, the solvent is evaporated to yield the solid product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in crystalline form and is sensitive to moisture and light, requiring storage in a dry, dark environment .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylpyridin-1-ium;hydroiodide undergoes several types of chemical reactions, including:
Dehydration: It acts as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols to alkyl thiocyanates.
Condensation: It is used as a condensing agent in the synthesis of β-lactams from β-amino acids.
Cross-linking: It serves as a cross-linking agent for the fabrication of biodegradable hyaluronic acid films and gelatin membranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldoximes, alcohols, β-amino acids, and various carboxylic acids. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound include nitriles, alkyl thiocyanates, β-lactams, esters, lactones, amides, and ketenes .
Scientific Research Applications
2-Chloro-1-methylpyridin-1-ium;hydroiodide has a wide range of applications in scientific research:
Organic Synthesis: It is widely used as a reagent for the activation of hydroxy groups in alcohols and carboxylic acids, facilitating the synthesis of various derivatives.
Peptide Synthesis: Due to its low toxicity and simple reaction conditions, it is used as an efficient coupling reagent in peptide synthesis.
Biomedical Applications: It is employed as a cross-linking agent to create biodegradable films and membranes for biomedical applications.
Dehydration Reactions: It is used as a dehydrating agent in the conversion of aldoximes to nitriles and alcohols to alkyl thiocyanates.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylpyridin-1-ium;hydroiodide involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, and other derivatives. The compound acts as a coupling reagent, forming an intermediate complex with the hydroxy group, which then undergoes further reaction to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Another reagent used in organic synthesis for similar purposes.
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Used for the activation of hydroxy groups in organic synthesis.
4-(Dimethylamino)pyridine: Commonly used as a catalyst in organic synthesis.
Uniqueness
2-Chloro-1-methylpyridin-1-ium;hydroiodide is unique due to its low toxicity, simple reaction conditions, and cost-effectiveness compared to other coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Its versatility in facilitating various types of reactions, including dehydration, condensation, and cross-linking, makes it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C6H8ClIN+ |
|---|---|
Molecular Weight |
256.49 g/mol |
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;hydroiodide |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1; |
InChI Key |
ABFPKTQEQNICFT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)
![3-Bromodibenzo[b,d]furan-4-ol](/img/structure/B15198032.png)
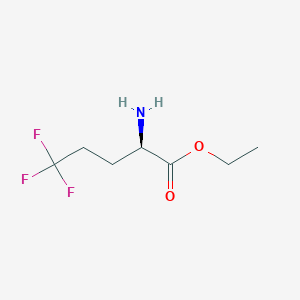
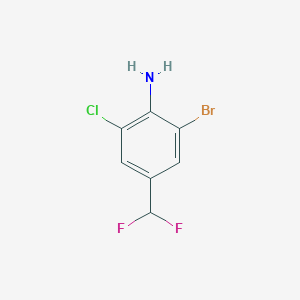
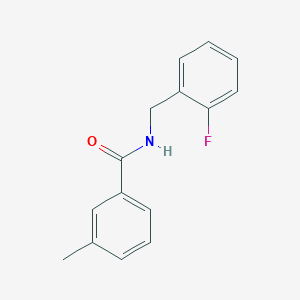
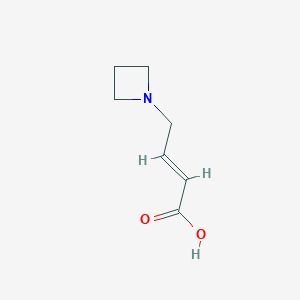
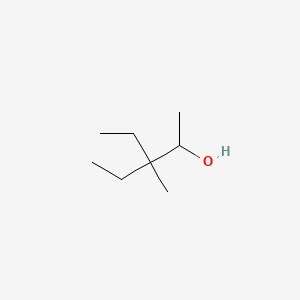
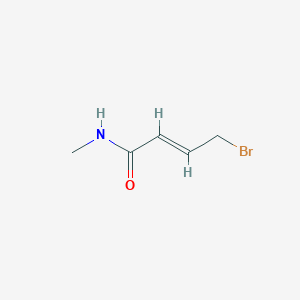


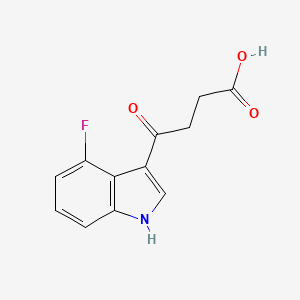
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)

![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
